Zoniclezole
Overview
Description
Zoniclezole is a chemical compound that has been extensively studied for its potential therapeutic properties. It is a drug that has been found to have a significant impact on the central nervous system, and it has been shown to be effective in treating a variety of neurological disorders. In
Mechanism Of Action
The mechanism of action of Zoniclezole is not fully understood, but it is believed to work by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By modulating the activity of GABA receptors, Zoniclezole is able to reduce the excitability of neurons in the brain, which can help to prevent seizures and reduce anxiety and depression.
Biochemical And Physiological Effects
Zoniclezole has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can help to reduce neuronal excitability. It has also been found to increase the activity of certain enzymes that are involved in the metabolism of neurotransmitters, which can help to regulate neuronal activity. Additionally, Zoniclezole has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the advantages of Zoniclezole for lab experiments is that it has been extensively studied and its effects are well understood. This makes it a useful tool for researchers who are studying the mechanisms of neurological disorders. Additionally, Zoniclezole has been shown to be relatively safe and well-tolerated, which makes it a useful tool for preclinical studies.
One of the limitations of Zoniclezole for lab experiments is that it is a relatively complex molecule, which can make it difficult to synthesize and purify. Additionally, Zoniclezole has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are a number of potential future directions for research on Zoniclezole. One area of interest is the development of new formulations of the drug that can improve its bioavailability and increase its half-life. Another area of interest is the development of new analogs of Zoniclezole that may have improved therapeutic properties. Additionally, there is interest in studying the effects of Zoniclezole on other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Finally, there is interest in studying the potential use of Zoniclezole as a neuroprotective agent in the treatment of traumatic brain injury.
Scientific Research Applications
Zoniclezole has been extensively studied for its potential therapeutic properties in the treatment of neurological disorders. It has been found to be effective in treating epilepsy, anxiety, and depression. It has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKRARTVXMQOBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20869671 | |
Record name | 5-Chloro-3-[1-(1H-imidazol-1-yl)ethyl]-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20869671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zoniclezole | |
CAS RN |
121929-20-2 | |
Record name | Zoniclezole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121929202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZONICLEZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1C5F0K79E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.